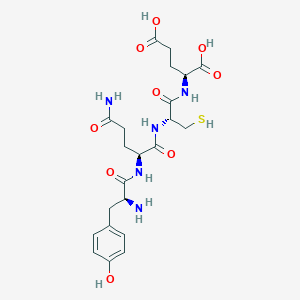
L-Glutamic acid, L-tyrosyl-L-glutaminyl-L-cysteinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamic acid, L-tyrosyl-L-glutaminyl-L-cysteinyl- is a peptide compound composed of four amino acids: L-glutamic acid, L-tyrosine, L-glutamine, and L-cysteine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, L-tyrosyl-L-glutaminyl-L-cysteinyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, L-glutamic acid, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, L-tyrosine, is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for L-glutamine and L-cysteine.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like L-Glutamic acid, L-tyrosyl-L-glutaminyl-L-cysteinyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.
化学反応の分析
Types of Reactions
L-Glutamic acid, L-tyrosyl-L-glutaminyl-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form a disulfide bond, which can affect the peptide’s structure and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The amino acid residues can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: Various reagents, such as alkylating agents, can be used to modify specific amino acid residues.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from reduced cysteine residues.
Substitution: Modified peptides with altered functional groups.
科学的研究の応用
L-Glutamic acid, L-tyrosyl-L-glutaminyl-L-cysteinyl- has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antioxidant properties and modulation of immune responses.
Industry: Utilized in the development of peptide-based materials and biocatalysts.
作用機序
The mechanism of action of L-Glutamic acid, L-tyrosyl-L-glutaminyl-L-cysteinyl- involves its interaction with specific molecular targets and pathways. For example, the cysteine residue can form disulfide bonds, influencing protein structure and function. The tyrosine residue can undergo phosphorylation, affecting signal transduction pathways. The glutamic acid and glutamine residues can participate in hydrogen bonding and electrostatic interactions, stabilizing protein complexes.
類似化合物との比較
Similar Compounds
L-Glutamic acid, L-tyrosyl-L-glutaminyl-: Lacks the cysteine residue, which affects its ability to form disulfide bonds.
L-Glutamic acid, L-tyrosyl-L-cysteinyl-: Lacks the glutamine residue, which may alter its hydrogen bonding capabilities.
L-Glutamic acid, L-glutaminyl-L-cysteinyl-: Lacks the tyrosine residue, which affects its potential for phosphorylation.
Uniqueness
L-Glutamic acid, L-tyrosyl-L-glutaminyl-L-cysteinyl- is unique due to the presence of all four amino acids, allowing it to participate in a wide range of chemical reactions and interactions. The combination of these residues provides a versatile platform for studying peptide chemistry and developing new applications in various fields.
特性
CAS番号 |
627874-16-2 |
|---|---|
分子式 |
C22H31N5O9S |
分子量 |
541.6 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H31N5O9S/c23-13(9-11-1-3-12(28)4-2-11)19(32)25-14(5-7-17(24)29)20(33)27-16(10-37)21(34)26-15(22(35)36)6-8-18(30)31/h1-4,13-16,28,37H,5-10,23H2,(H2,24,29)(H,25,32)(H,26,34)(H,27,33)(H,30,31)(H,35,36)/t13-,14-,15-,16-/m0/s1 |
InChIキー |
GGXQFJYRJZAPMT-VGWMRTNUSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



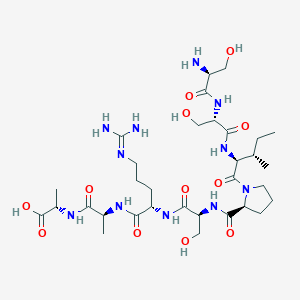

![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)
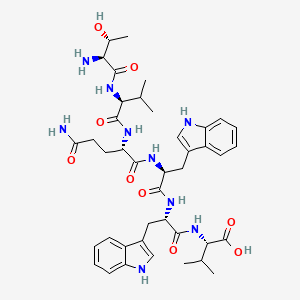
![[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B14225459.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14225462.png)
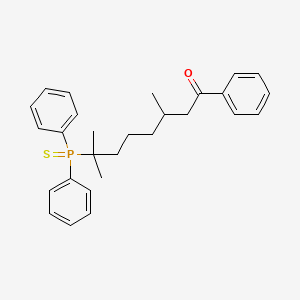
![N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14225469.png)
![Benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]-](/img/structure/B14225470.png)
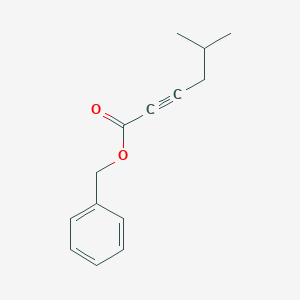
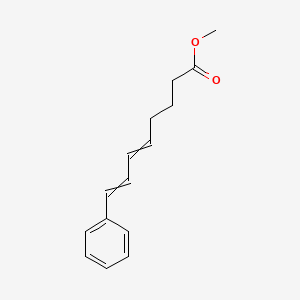
![3-ethoxy-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14225489.png)
![1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14225494.png)
